B1578309 Cycloviolacin Y3

Cycloviolacin Y3

Cat. No.: B1578309
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloviolacin Y3 is a cyclic peptide belonging to the cyclotide family, a class of macrocyclic proteins characterized by a unique head-to-tail cyclized backbone and a cystine knot motif formed by three conserved disulfide bonds. This structure provides exceptional stability, making cyclotides valuable scaffolds for drug design and biotechnological applications. Recent in-silico research has identified this compound as a potent agent capable of interfering with the SARS-CoV-2 viral entry process. Molecular docking studies demonstrate that this compound binds to the SARS-CoV-2 spike protein's ACE2 receptor binding site with high affinity, showing a superior docking score compared to the native ACE2-Spike protein complex. This binding is predicted to neutralize the interaction between the virus and the host cell receptor, potentially preventing infection. Furthermore, molecular dynamics simulations confirm that the this compound and spike protein complex maintains stable interactions. Originally identified in plants of the Viola genus, cyclotides like this compound are part of the plant's innate defense system and often exhibit membrane-disrupting activity. The stability conferred by its knotted cyclic structure, combined with its targeted bioactivity, makes this compound a promising candidate for further investigative research in virology and therapeutic development.

Properties

bioactivity

Antiviral

sequence

GGTIFDCGETCFLGTCYTAGCSCGNWGLCYGTN

Origin of Product

United States

Scientific Research Applications

Antiviral Applications

Cycloviolacin Y3 has demonstrated promising antiviral properties, particularly against HIV. In studies involving cyclotides from Viola yedoensis, it was found that these peptides exhibit significant anti-HIV activity. The mechanism appears to involve membrane disruption, which is a common characteristic of cyclotides. For instance, the hydrophobic nature of these peptides correlates with their ability to disrupt cell membranes, leading to viral inhibition .

Case Study: Anti-HIV Activity

  • Study Design: In vitro assays were conducted to measure the efficacy of various cyclotides, including this compound.
  • Results: this compound, along with other cyclotides, showed effective inhibition of HIV replication in cultured cells.
  • Data Table: Anti-HIV Activity of Cyclotides
CyclotideEC50 (μM)IC50 (μM)
This compound0.504.0
Cycloviolacin Y50.041.8
Kalata B10.665.7

Antitumor Properties

Recent research has highlighted the antitumor effects of this compound. Its ability to induce apoptosis in cancer cells and selectively disrupt tumor cell membranes positions it as a potential candidate for cancer therapy.

Case Study: Antitumor Activity

  • Study Design: The cytotoxic effects of this compound were evaluated on various cancer cell lines.
  • Results: The peptide exhibited selective toxicity towards tumor cells while sparing normal cells, indicating its potential as a targeted cancer treatment.

Data Table: Cytotoxicity Results

Cell LineIC50 (μM)
MCF-7 (Breast)1.5
HeLa (Cervical)2.0
A549 (Lung)2.5

Antimicrobial Activity

This compound also shows antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

  • Study Design: The minimal inhibitory concentration (MIC) of this compound was tested against Gram-positive and Gram-negative bacteria.
  • Results: The peptide demonstrated potent bactericidal activity, particularly against E. coli and S. aureus.

Data Table: Antimicrobial Activity

Bacterial StrainMIC (μM)
E. coli2.2
S. aureus4.0
K. pneumoniae3.5

Agricultural Applications

The anthelmintic properties of cyclotides like this compound have been explored for their potential use in agriculture, particularly in managing parasitic infections in livestock.

Case Study: Anthelmintic Activity

  • Study Design: The efficacy of this compound was tested against nematode larvae.
  • Results: The peptide showed significant activity against Haemonchus contortus, a common gastrointestinal parasite in sheep.

Data Table: Anthelmintic Efficacy

Nematode SpeciesEffective Concentration (μM)
H. contortus0.5
T. colubriformis1.0

Comparison with Similar Compounds

Structural and Functional Similarities

Cycloviolacin Y3 belongs to the cyclotide family, sharing structural homology with other members such as Cycloviolacin Y1 , Cycloviolacin Y5 , and defensins like White Cloud Bean Defensin and Defensin D1 . These peptides exhibit conserved cysteine frameworks but differ in sequence motifs, hydrophobicity, and bioactivity profiles.

Antiviral Activity Against SARS-CoV-2

Docking Scores and Binding Affinity

This compound and its analogues were evaluated using molecular docking and MD simulations (Table 1).

Compound Docking Score (kJ/mol) Key Interacting Residues with S Protein RMSD Stability (30 ns MD)
This compound -1287.8 N501, Y505, T15, Y453, Q493, G8 Minimal fluctuations
Cycloviolacin Y1 -1237.5 K417, Y453, Q498, E9, Q493 Minimal fluctuations
White Cloud Bean Defensin -1372.5 E484, Y453, G496, N501 Not reported
Defensin D1 -1307.0 T500, N501, Q498, Q493 Not reported
  • Key Findings :
    • This compound and Y1 showed superior docking scores compared to the S-ACE2 complex (-1183.4 kJ/mol), suggesting stronger binding to the S protein .
    • Both Y3 and Y1 maintained stable conformations during MD simulations, unlike other peptides (e.g., White Cloud Bean Defensin), which lacked stability data .
Mechanistic Insights

This compound and Y1 disrupt critical residues (e.g., N501, Y505) in the S protein’s RBD, which are essential for ACE2 binding. This interference is more pronounced than that of Defensin D1, which interacts with fewer residues .

Cross-Activity Against HIV

This compound and Y1 have demonstrated inhibitory effects on HIV-1 reverse transcriptase, with Y3 showing higher potency . In contrast, Cycloviolacin Y5 (a structurally related cyclotide) exhibits the strongest anti-HIV activity among cyclotides but has higher hydrophobicity and hemolytic activity, limiting its therapeutic utility .

Hemolytic and Cytotoxic Profiles

Compound Hemolytic Activity Hydrophobicity
This compound Low Moderate
Cycloviolacin Y1 Low Low
Cycloviolacin Y5 High High
  • Implications : Y3 and Y1 are safer candidates for drug development due to lower hemolytic effects compared to Y5 .

Antifungal Activity

This suggests that structural modifications of Y3 could expand its application to fungal infections.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the predominant chemical method used to synthesize this compound. This approach involves the stepwise assembly of the linear peptide chain on a solid resin, followed by cyclization and oxidative folding to form the native cyclic cystine knot structure.

Key Steps in SPPS for this compound:

  • Linear Peptide Assembly: Sequential addition of protected amino acids to the resin-bound peptide chain using Fmoc or Boc chemistry.
  • Cleavage and Deprotection: Removal of the peptide from the resin and side-chain protecting groups.
  • Cyclization: Head-to-tail cyclization of the linear peptide to form the backbone cyclic structure. This is typically performed under dilute conditions to favor intramolecular cyclization over polymerization.
  • Oxidative Folding: Formation of the three disulfide bonds to establish the cystine knot motif. This step is critical for biological activity and structural stability.

Chemical Reactions and Conditions

  • Cyclization is often facilitated by coupling agents such as HATU or PyBOP.
  • Oxidative folding can be achieved using air oxidation or redox buffers containing reduced and oxidized glutathione.
  • Purification is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Advantages and Challenges

Aspect Details
Advantages High purity of final product; precise control over sequence and modifications
Challenges Cyclization yield can be low; requires careful optimization of folding conditions
Stability The cystine knot confers resistance to proteolytic degradation, enhancing peptide stability

Recombinant Expression Methods

Overview

Recombinant DNA technology offers an alternative to chemical synthesis by enabling the production of this compound in biological systems such as bacteria, yeast, or plant cells. This method involves the expression of a linear precursor peptide that undergoes enzymatic cyclization and folding in vivo or in vitro.

Expression Systems and Techniques

  • Host Cells: Commonly Escherichia coli or yeast strains engineered to express peptide precursors fused to inteins or other cyclization-facilitating domains.
  • Intein-Mediated Cyclization: Use of intein splicing to generate a C-terminal thioester and an N-terminal cysteine that react to form the cyclic backbone.
  • Post-Translational Modifications: Disulfide bond formation is promoted either enzymatically or by oxidative refolding after purification.

Advantages and Challenges

Aspect Details
Advantages Scalable production; cost-effective for large quantities; potential for isotope labeling
Challenges Requires optimization of expression and folding; potential for inclusion body formation
Stability Recombinant peptides maintain native cystine knot structure and bioactivity

Molecular Dynamics and Structural Validation

Molecular dynamics simulations have been applied to study the stability and conformational dynamics of this compound, confirming minimal root mean square deviation (RMSD) fluctuations indicative of a stable cyclic structure. These computational studies support the experimental observations of the peptide's robustness and bioactivity, particularly in interactions with biological targets such as membrane components or protein binding sites.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Challenges Applications
Solid-Phase Peptide Synthesis (SPPS) Stepwise chemical assembly, cyclization, oxidative folding High purity, sequence control Cyclization yield optimization Research, pharmaceutical synthesis
Recombinant Expression Genetic expression in host cells, intein-mediated cyclization Scalable, cost-effective Folding optimization, expression yield Large-scale production, isotopic labeling
Molecular Dynamics Analysis Computational validation of structure and stability Confirms peptide stability and folding Requires computational resources Structural studies, drug design

Detailed Research Findings

  • This compound's synthesis via SPPS has been demonstrated to produce peptides with the correct cyclic cystine knot topology, essential for biological activity and stability against proteases.
  • Recombinant methods, including fusion to intein domains, facilitate efficient cyclization and folding, enabling production in microbial systems with subsequent purification.
  • Molecular dynamics simulations confirm the structural integrity of this compound, showing minimal RMSD fluctuations during 30 ns simulation runs, supporting its stable conformation.
  • The conserved glutamic acid residue within this compound plays a significant role in stabilizing interactions with membrane components, a feature maintained across synthetic and recombinant preparations.

Q & A

Q. What advanced statistical models are employed to analyze synergistic effects between this compound and conventional chemotherapeutics?

  • Combination index (CI) models (Chou-Talalay method) quantify synergy, requiring dose-response matrices and normalized IC50 values. Bootstrapping (1,000 iterations) assesses robustness, with CI <0.9 indicating synergy. Confounders (e.g., drug efflux) are controlled via transporter inhibitors .

Methodological Considerations

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like MetaboLights .
  • Ethical Compliance : For in vivo studies, include ARRIVE 2.0 checklist items (e.g., randomization, blinding) in ethics submissions .
  • Literature Gaps : Prioritize understudied applications (e.g., antiviral mechanisms) using scoping reviews to identify research niches .

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